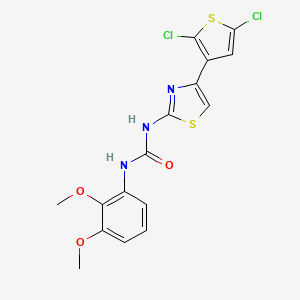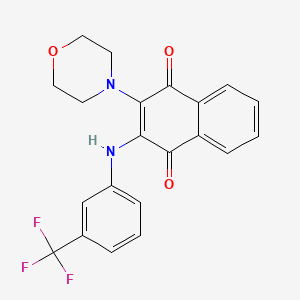
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione” is a complex organic compound. It is a derivative of 1,4-naphthoquinone, which is a class of organic compounds known for their wide range of applications . Quinones are redox-active structures that play an important role in bio-systems . Some amino 1,4-napthtoquinone derivatives have photochemical and electrochemical fluorescent switching properties .
Synthesis Analysis
The synthesis of 3-arylamino-1,4-naphthoquinone derivatives was carried out via the reactions of 2,3-dichloro-1,4-naphthoquinone and primary arylamines containing an electron withdrawing substituent (–CF3) on the rings at the o-, m-, and p-positions as the starting materials .Molecular Structure Analysis
The crystal structures of both compounds were determined by the single crystal X-ray diffraction method . The molecules are non-planar: torsion angles around the N–C (naphthoquinone) bond are 32.62° and 30.61° for 1 and 2, respectively . In both crystals, hydrogen bonds N–H···O and N–H···Cl exist .Chemical Reactions Analysis
Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione:
Anticancer Research
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione has shown potential as an anticancer agent. Its structure allows it to interact with cellular components that are crucial for cancer cell survival and proliferation. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new cancer therapies .
Antimicrobial Applications
This compound has been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens. The presence of the trifluoromethyl group enhances its ability to penetrate microbial cell walls and disrupt essential biological processes, making it a valuable compound in the development of new antibiotics .
Photodynamic Therapy
In photodynamic therapy (PDT), compounds like 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione are used as photosensitizers. When exposed to specific wavelengths of light, these compounds produce reactive oxygen species that can kill cancer cells or pathogens. This compound’s unique structure makes it an effective photosensitizer, offering potential in non-invasive treatments for various diseases .
Electrochemical Applications
The redox properties of this compound make it suitable for electrochemical applications. It can be used in the development of sensors and batteries. Its ability to undergo reversible redox reactions allows it to be used in devices that require stable and efficient electron transfer processes .
Fluorescent Probes
Due to its fluorescent properties, 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione can be used as a fluorescent probe in biological imaging. It can help visualize cellular processes and structures, providing valuable insights into cell biology and disease mechanisms .
Organic Synthesis
This compound is also valuable in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a useful intermediate in the synthesis of more complex molecules. It can be used to introduce specific functional groups into target molecules, facilitating the development of new pharmaceuticals and materials .
Material Science
In material science, 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione can be used to develop new materials with specific properties. Its ability to form stable complexes with metals and other compounds makes it useful in creating materials with enhanced mechanical, thermal, or electrical properties .
Environmental Applications
This compound can also be applied in environmental science, particularly in the detection and removal of pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it useful in developing sensors and remediation technologies .
Selection of boron reagents for Suzuki–Miyaura coupling Crystal Structures of 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione 2,3-Disubstituted-1,4-naphthoquinones containing an arylamine with antimicrobial activities
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c22-21(23,24)13-4-3-5-14(12-13)25-17-18(26-8-10-29-11-9-26)20(28)16-7-2-1-6-15(16)19(17)27/h1-7,12,25H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDVWPPTAYPKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)
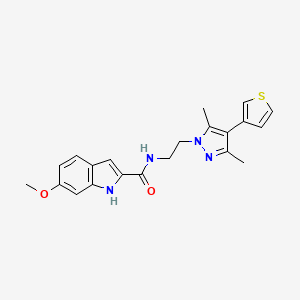

![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)
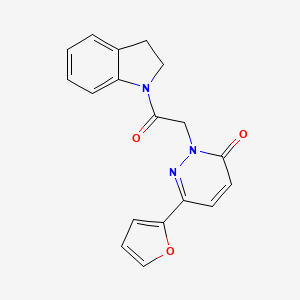
![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)
![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)
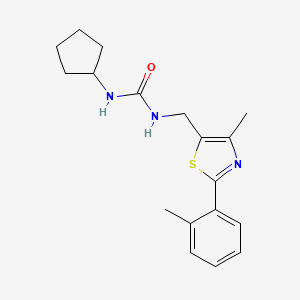
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)
